2,4-Difluorophenylglyoxal hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

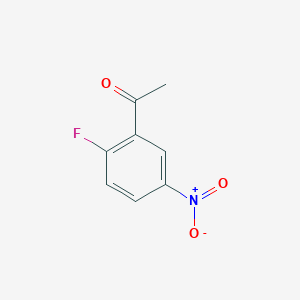

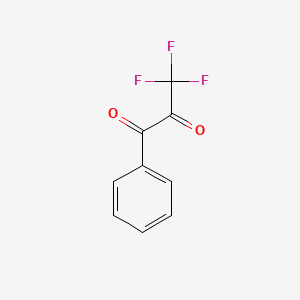

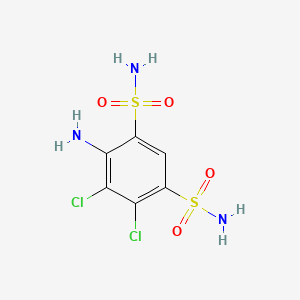

2,4-Difluorophenylglyoxal hydrate is a chemical compound with the empirical formula C8H6F2O3 and a molecular weight of 188.13 . It is used in the synthesis of biologically active 1,2,4-triazine derivatives and also as a pharmaceutical intermediate .

Molecular Structure Analysis

The SMILES string of this compound is[H]O [H].FC1=C (C=CC (F)=C1)C (C ([H])=O)=O . This indicates that the molecule consists of a phenyl ring with two fluorine atoms at positions 2 and 4, and a glyoxal group attached to the phenyl ring. Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 188.13 g/mol . The InChI code for this compound is1S/C8H4F2O2.H2O/c9-5-1-2-6 (7 (10)3-5)8 (12)4-11;/h1-4H;1H2 .

Applications De Recherche Scientifique

Luminescence Properties and Quantum Chemical Modeling

Research has explored the effect of hydration on the spectral luminescence properties of fluorinated compounds. For instance, the study by Fedorenko et al. (2010) investigated the hydration effects on the luminescence and color changes of solutions containing fluorinated luminophores, utilizing quantum chemical modeling to analyze the structure of the hydrate complex (Fedorenko et al., 2010). This research highlights the importance of understanding the interaction between fluorinated molecules and water, which could be relevant for applications involving 2,4-Difluorophenylglyoxal hydrate.

Fluorinated Amino Acids in Protein Engineering

Samsonov et al. (2009) focused on the physicochemical properties of fluorinated amino acids, emphasizing their increasing importance in protein engineering. The study analyzed geometry, charges, and hydrogen bonding abilities, revealing that fluorination can enhance hydration properties and hydrophobicity, affecting protein structures and functions (Samsonov et al., 2009). The insights from this research may provide a foundation for considering the effects of this compound in similar biochemical contexts.

Fluorinated Compounds in Organic Synthesis

The development of novel synthetic routes to fluorinated ethers using arylglyoxal hydrates demonstrates the versatility of fluorinated compounds in organic chemistry. Singh and Shreeve (2001) described a method leading to fluorinated ethers with high yields, illustrating the potential of using fluorinated glyoxals as intermediates in the synthesis of complex fluorinated molecules (Singh & Shreeve, 2001). This suggests potential research applications for this compound in creating fluorinated organic molecules with specific properties.

Hydration Effects on Optical Properties

Another study by Fedorenko et al. (2011) further explored the influence of hydration on the optical properties of a difluorinated compound, providing valuable insights into how hydration can impact the electronic structure and absorption spectra of such molecules (Fedorenko et al., 2011). This research underscores the importance of considering the hydration state in the application and study of fluorinated compounds, potentially including this compound.

Mécanisme D'action

While the specific mechanism of action for 2,4-Difluorophenylglyoxal hydrate is not mentioned, it’s worth noting that DPP-4 inhibitors, which have structural similarities to this compound, work by increasing the levels of active GLP-1 and GIP by inhibiting DPP-4 enzymatic activity. This improves hyperglycemia in a glucose-dependent manner by increasing serum insulin levels and decreasing serum glucagon levels .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the GHS classification . It has the signal word “Danger” and the hazard statement H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O2.H2O/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-4H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILNRTMGRXGXSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382025 |

Source

|

| Record name | 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79784-36-4 |

Source

|

| Record name | 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)